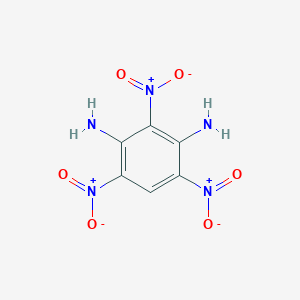

2,4,6-Trinitrobenzene-1,3-diamine

Description

Historical Context and Evolution of Research on Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, have been a subject of intense scientific and industrial interest for over a century. nih.govnih.gov Their history is deeply intertwined with the development of synthetic chemistry and a wide array of industrial applications, including the manufacturing of dyes, polymers, pesticides, and, most notably, explosives. nih.govnih.gov

The journey of nitroaromatic compounds began with the synthesis of simple molecules like nitrobenzene (B124822). wikipedia.org The powerful electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring make these compounds resistant to oxidative degradation. nih.gov This chemical stability, combined with the energy released upon decomposition, led to the development of numerous energetic materials, such as trinitrotoluene (TNT) and picric acid (trinitrophenol). wikipedia.org

Over the decades, research has evolved from synthesizing progressively more powerful explosives to engineering materials with a sophisticated balance of properties. The focus has shifted towards creating compounds that are not only powerful but also remarkably insensitive to accidental detonation from shock, friction, or heat. This pursuit of insensitive high explosives (IHEs) is where compounds like 2,4,6-Trinitrobenzene-1,3-diamine come to the forefront.

Significance of this compound in Advanced Materials Science

This compound (DATB) is a prime example of a modern energetic material designed for high stability. Its molecular structure, featuring both amino (—NH₂) and nitro (—NO₂) groups on a benzene ring, contributes to its unique properties. The amino groups act as electron-donating groups, which interact with the electron-withdrawing nitro groups, leading to a highly stable intramolecular hydrogen-bonded structure.

This inherent stability makes DATB significantly less sensitive to initiation than many traditional explosives. scielo.brresearchgate.net This characteristic is of paramount importance in applications where safety is a primary concern. The compound's thermal stability is also noteworthy, allowing it to withstand higher temperatures without decomposing. researchgate.net

In advanced materials science, DATB is often a component in plastic-bonded explosives (PBXs). These are composites where explosive crystals are incorporated into a polymer matrix. The insensitivity and thermal stability of DATB make it an ideal candidate for such formulations, enhancing the safety and reliability of the final material.

Scope and Research Objectives for Investigating this compound

The primary objective in the study of this compound is to gain a comprehensive understanding of its synthesis, properties, and performance. Key research areas include:

Synthesis and Purification: Developing efficient and safe methods for synthesizing high-purity DATB is a continuous area of research. acs.org Studies often focus on optimizing reaction conditions to maximize yield and minimize impurities.

Structural Characterization: Detailed analysis of the molecular and crystal structure of DATB is crucial for understanding its properties. energetic-materials.org.cn Techniques like X-ray crystallography are employed to determine bond lengths, bond angles, and intermolecular interactions.

Thermal Behavior: Investigating the thermal decomposition of DATB provides critical data on its stability and the mechanisms by which it breaks down. researchgate.net Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used.

Performance and Sensitivity: A significant portion of research is dedicated to characterizing the explosive performance and sensitivity of DATB and its formulations. This involves measuring parameters like detonation velocity and pressure, as well as its response to various stimuli like impact and friction.

The data gathered from these investigations are essential for the predictive modeling of the material's behavior and for the design of new energetic materials with tailored properties.

Data and Properties of this compound

The following tables provide key data points related to the chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅N₅O₆ nist.govnih.govepa.gov |

| Molecular Weight | 243.13 g/mol nih.gov |

| CAS Registry Number | 1630-08-6 nist.govepa.gov |

| Appearance | Yellow crystalline solid nih.gov |

| Synonyms |

| DATB nist.gov |

| 1,3-Diamino-2,4,6-trinitrobenzene nist.gov |

| 2,4-Diamino-1,3,5-trinitrobenzene nist.gov |

| 2,4,6-Trinitro-1,3-benzenediamine nist.gov |

| m-Phenylenediamine, 2,4,6-trinitro- nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAZPMLWYUKRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061833 | |

| Record name | 1,3-Benzenediamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-08-6, 28930-29-2 | |

| Record name | 1,3-Diamino-2,4,6-trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-2,4,6-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DATB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trinitrobenzene-1,3-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GJ9A8BLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for 2,4,6 Trinitrobenzene 1,3 Diamine

Established Synthetic Routes to 2,4,6-Trinitrobenzene-1,3-diamine

Several well-established methods for the synthesis of this compound have been utilized over the years. These routes often involve multi-step processes starting from readily available precursors.

Amination of Halogenated Precursors

A common and historically significant route to producing aminotrinitrobenzene derivatives involves the amination of halogenated precursors. For instance, the production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is often achieved through the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). acs.orgscielo.br This process typically involves reacting TCTNB with ammonia (B1221849) gas in a solvent like toluene (B28343) at elevated temperatures. acs.orggoogle.com The harsh reaction conditions, including high temperatures and the use of halo-aromatic compounds, present environmental concerns regarding the disposal of halogen-containing waste. google.com

Similarly, 1,3-diamino-2,4,6-trinitrobenzene can be synthesized from halogenated precursors. For example, the reaction of 2,5-dichloro-1,3,5-trinitrobenzene with 3,5-dimethoxyaniline (B133145) in ethanol (B145695) with sodium acetate (B1210297) yields N¹,N³-bis(3,5-dimethoxyphenyl)-2,4,6-trinitrobenzene-1,3-diamine. nih.gov Another example involves refluxing 2,5-dichloro-1,3,5-trinitrobenzene with 3,5-dichloroaniline (B42879) and triethylamine (B128534) in anhydrous acetonitrile. nih.gov Additionally, 1,3-diamino-5-fluoro-2,4,6-trinitrobenzene has been prepared by reacting 1,3,5-trifluoro-2,4,6-trinitrobenzene with acetamide (B32628) followed by acid cleavage of the acetyl groups. dtic.mil

Table 1: Amination of Halogenated Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3,5-trichloro-2,4,6-trinitrobenzene | Ammonia, Toluene | 1,3,5-triamino-2,4,6-trinitrobenzene | - | acs.orggoogle.com |

| 2,5-dichloro-1,3,5-trinitrobenzene | 3,5-dimethoxyaniline, Ethanol, Sodium Acetate | N¹,N³-bis(3,5-dimethoxyphenyl)-2,4,6-trinitrobenzene-1,3-diamine | 98 | nih.gov |

| 2,5-dichloro-1,3,5-trinitrobenzene | 3,5-dichloroaniline, Triethylamine, Acetonitrile | N¹,N³-bis(3,5-dichlorophenyl)-2,4,6-trinitrobenzene-1,3-diamine | - | nih.gov |

| 1,3,5-trifluoro-2,4,6-trinitrobenzene | Acetamide, Strong Acid | 1,3-diamino-5-fluoro-2,4,6-trinitrobenzene | - | dtic.mil |

Routes via Dinitrobenzene Derivatives

The synthesis of this compound can also be achieved starting from dinitrobenzene derivatives. One method involves the nitration of m-bis-acetamidobenzene followed by hydrolysis to yield 1,5-diamino-2,4-dinitrobenzene. orgsyn.org This intermediate can then be further processed. Another approach starts with m-dichlorobenzene, which is nitrated to 1,5-dichloro-2,4-dinitrobenzene. orgsyn.org This is then treated with alcoholic ammonia under pressure at 150°C to produce 1,5-diamino-2,4-dinitrobenzene. orgsyn.org

Synthesis from Methoxylated Benzenes

A significant pathway to this compound involves the use of methoxylated benzene (B151609) precursors. A patented method describes the synthesis starting from 1,3-dihydroxybenzene, which is nitrated and then alkylated to form 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com This intermediate is subsequently aminated to produce 1,3-diamino-2,4,6-trinitrobenzene. google.com The amination is typically carried out by bubbling ammonia gas through a solution of 1,3-dimethoxy-2,4,6-trinitrobenzene in toluene at low temperatures, resulting in a high yield of the desired product. google.com

Another process starts with 1,3-dimethoxybenzene (B93181), which undergoes sulfonation followed by nitration to yield 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com This intermediate is then aminated with ammonia to form 1,3-diamino-2,4,6-trinitrobenzene. google.com An improvement to this process involves conducting the nitration step in a solvent such as nitrobenzene (B124822) or an alkylene chloride, which extracts the 1,3-dimethoxy-2,4,6-trinitrobenzene product, allowing for a cleaner subsequent amination step. google.com

Table 2: Synthesis from Methoxylated Benzenes

| Starting Material | Key Intermediate | Final Product | Yield (%) | Reference |

| 1,3-dihydroxybenzene | 1,3-dimethoxy-2,4,6-trinitrobenzene | 1,3-diamino-2,4,6-trinitrobenzene | 98 | google.com |

| 1,3-dimethoxybenzene | 1,3-dimethoxy-2,4,6-trinitrobenzene | 1,3-diamino-2,4,6-trinitrobenzene | 75 (overall) | google.com |

Preparation from Picric Acid or Diaminopicric Acid

Picric acid (2,4,6-trinitrophenol) and its derivatives can also serve as starting materials for the synthesis of aminotrinitrobenzenes. A process has been developed for the direct conversion of picric acid to diaminopicric acid (DAP). researchgate.net In one instance, picric acid is reacted with 4-amino-1,2,4-triazole (B31798) and sodium methoxide (B1231860) in a mixture of DMSO and toluene to produce diaminopicric acid. google.com A more efficient method utilizes 1,1,1-trimethylhydrazinium (B8733633) halide in place of 4-amino-1,2,4-triazole, achieving a significantly higher yield of diaminopicric acid. researchgate.netgoogle.com Diaminopicric acid can then be directly converted to TATB. researchgate.net

Novel and Environmentally Conscious Synthetic Methodologies

In an effort to develop more sustainable and efficient synthetic routes, researchers have explored novel methodologies that are more environmentally friendly.

Vicarious Nucleophilic Substitution (VNS) Approaches

Vicarious Nucleophilic Substitution (VNS) has emerged as a powerful tool for the synthesis of nitroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of a hydrogen atom on an aromatic ring by a nucleophile, a departure from traditional nucleophilic aromatic substitution which typically involves the displacement of a leaving group like a halogen. wikipedia.org

The VNS methodology has been successfully applied to the synthesis of this compound. A patented process describes the use of aminating agents like 4-amino-1,2,4-triazole or hydroxylamine (B1172632) in a VNS reaction to prepare 1,3-diamino-2,4,6-trinitrobenzene. osti.gov This approach offers a more direct route to the desired product. For example, the reaction of 2,4,6-trinitrotoluene (B92697) (TNT) with hydroxylamine hydrochloride can introduce a single amino group to form 3-amino-2,4,6-trinitrotoluene. researchgate.net Furthermore, using reagents like trimethyl hydrazinium (B103819) iodide or 4-amino-1,2,4-triazole, it is possible to obtain 3,5-diamino-2,4,6-trinitrotoluene from TNT. researchgate.netresearchgate.net

The VNS reaction typically involves the use of a strong base to generate a carbanion from a precursor that also contains a leaving group. organic-chemistry.org This carbanion then attacks the electron-deficient aromatic ring. organic-chemistry.org

Table 3: Vicarious Nucleophilic Substitution (VNS) Approaches

| Starting Material | Aminating Agent | Product | Reference |

| Nitroarenes | 4-amino-1,2,4-triazole, hydroxylamine | 1,3-diamino-2,4,6-trinitrobenzene | osti.gov |

| 2,4,6-trinitrotoluene (TNT) | Hydroxylamine hydrochloride | 3-amino-2,4,6-trinitrotoluene | researchgate.net |

| 2,4,6-trinitrotoluene (TNT) | Trimethyl hydrazinium iodide, 4-amino-1,2,4-triazole | 3,5-diamino-2,4,6-trinitrotoluene | researchgate.netresearchgate.net |

| Picric Acid | 4-amino-1,2,4-triazole | Diaminopicric acid | google.com |

| Picric Acid | 1,1,1-trimethylhydrazinium halide | Diaminopicric acid | researchgate.netgoogle.com |

Three-Stage Synthesis Avoiding Halogenated Precursors

A significant advancement in the synthesis of this compound (DATB) has been the development of pathways that circumvent the use of halogenated precursors. These methods avoid the environmental and safety concerns associated with chlorinated aromatic compounds. One such prominent route begins with non-halogenated and readily available starting materials like 1,3-dihydroxybenzene (resorcinol) or its methylated ether, 1,3-dimethoxybenzene.

A typical three-stage process originating from 1,3-dimethoxybenzene involves:

Nitration: The aromatic ring of 1,3-dimethoxybenzene is subjected to strong nitrating conditions to introduce three nitro groups onto the ring, forming 1,3-dimethoxy-2,4,6-trinitrobenzene.

Solvent Extraction: The nitrated intermediate is extracted into a suitable solvent. This step is crucial for separating the product from the strong acid medium.

Amination: The purified 1,3-dimethoxy-2,4,6-trinitrobenzene is then reacted with ammonia. In this step, the methoxy (B1213986) groups are displaced by amino groups via nucleophilic aromatic substitution to yield the final product, 1,3-diamino-2,4,6-trinitrobenzene. google.com

An alternative pathway starting from 1,3-dihydroxybenzene involves an initial protection step followed by nitration and amination. google.com For instance, the hydroxyl groups can be acetylated to form 1,3-diacetoxybenzene. This intermediate is then nitrated and subsequently aminated to yield DATB. google.com

A patented method highlights a clear, non-halogenated route from 1,3-dimethoxybenzene. google.com The process involves cooling a solution of the starting material in toluene and bubbling ammonia gas through it, leading to the precipitation of the desired DATB product. google.com This approach not only avoids halogenated compounds but can also be engineered for high yield and purity.

Table 1: Example of a Three-Stage Synthesis for DATB from a Non-Halogenated Precursor This table is interactive. Click on the headers to sort.

| Stage | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Preparation of Intermediate | 1,3-dimethoxybenzene | Concentrated H₂SO₄, then concentrated HNO₃ | 1,3-dimethoxy-2,4,6-trinitrobenzene | Not specified | google.com |

| 2. Amination | 1,3-dimethoxy-2,4,6-trinitrobenzene | Ammonia gas, Toluene | 1,3-diamino-2,4,6-trinitrobenzene (DATB) | 97% (for amination step) | google.com |

| 3. Overall Process | 1,3-dimethoxybenzene | H₂SO₄, HNO₃, NH₃ | 1,3-diamino-2,4,6-trinitrobenzene (DATB) | ~75% (overall) | google.com |

Green Chemistry Principles and Sustainable Synthesis

The synthesis of energetic materials like DATB is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance safety. numberanalytics.comrsc.org The principles of sustainable synthesis focus on using renewable resources, minimizing waste, employing safer solvents, and improving energy efficiency. numberanalytics.comnih.govtaylorfrancis.com

Key aspects of applying green chemistry to DATB synthesis include:

Atom Economy and Precursor Selection: The move away from halogenated starting materials like 1,3,5-trichlorobenzene (B151690) is a prime example of green chemistry. scielo.br Syntheses starting from resorcinol (B1680541) or phloroglucinol (B13840) are advantageous, especially if these precursors can be sourced from renewable biomass. google.comosti.gov

Solvent Choice: Traditional syntheses often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net Green chemistry encourages the search for less hazardous alternatives or the reduction of solvent use altogether.

Energy Efficiency: Methodologies that reduce reaction times and energy consumption are preferred. Microwave-assisted synthesis, for example, has been shown to be a green procedure in the preparation of related nitrogen-containing heterocyclic compounds like 2,4-diamino-1,3,5-triazines, offering benefits such as reduced solvent use and shorter reaction times. rsc.org This technology holds potential for application in DATB synthesis.

Waste Reduction: Optimizing reactions to improve yield and minimize by-product formation is a core green chemistry principle. This not only conserves resources but also simplifies purification, reducing the generation of waste streams. taylorfrancis.com

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of DATB from non-halogenated precursors like 1,3-dimethoxybenzene relies on two fundamental reaction mechanisms: electrophilic aromatic substitution and nucleophilic aromatic substitution.

Nitration: Electrophilic Aromatic Substitution The introduction of nitro groups onto the benzene ring is a classic example of electrophilic aromatic substitution. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". wikipedia.org

Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. youtube.com The presence of activating groups like the methoxy groups on the starting material directs the incoming nitro groups to the ortho and para positions.

Amination: Nucleophilic Aromatic Substitution (SNAr) The conversion of 1,3-dimethoxy-2,4,6-trinitrobenzene to DATB occurs via a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Attack: The ammonia (NH₃) molecule, a potent nucleophile, attacks one of the carbon atoms bearing a methoxy group. This attack is facilitated by the presence of the three strongly electron-withdrawing nitro groups, which delocalize the negative charge of the intermediate. google.com

Formation of the Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

Departure of the Leaving Group: The aromatic system is regenerated by the expulsion of the leaving group, in this case, a methoxide ion (CH₃O⁻), to yield the aminated product. The process is then repeated for the second methoxy group.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Maximizing the yield and purity of DATB is critical for its intended applications. This is achieved through the careful optimization of various reaction parameters, including temperature, reaction time, reagent concentration, and purification methods. azom.com

Key Optimization Strategies:

Temperature and Time Control: Reaction temperature and duration significantly impact the formation of by-products. biotage.com For instance, in the nitration of 1,3,5-trichlorobenzene to its trinitrated derivative (a precursor in older DATB syntheses), severe conditions including a reaction temperature of 150°C for 2.5 hours are required, which can lead to impurities. scielo.br Milder conditions, when feasible, generally lead to cleaner reactions.

Reagent Stoichiometry: Using the correct molar ratios of reactants is essential. An excess of a reagent may be used to drive a reaction to completion, but can also lead to side reactions or complicate purification. vpscience.org

Solvent Effects: The choice of solvent can dramatically influence the reaction outcome. In one patented process for DATB, conducting the nitration in the presence of a solvent like methylene (B1212753) chloride was found to prevent the reaction mixture from thickening, which improved stirring and facilitated the separation of a purer intermediate product. google.com

Purification Techniques: Effective purification is paramount for achieving high-purity DATB. Strategies include:

Washing: Washing the intermediate product solution with an alkaline solution can remove acidic impurities and phenolic by-products. google.com

Recrystallization: This is a standard method for purifying solid products. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of large, pure crystals while impurities remain in the solution. stackexchange.com

Orthogonal Chromatography: For complex mixtures, using multiple chromatography techniques with different separation principles (e.g., normal-phase followed by reversed-phase) can achieve very high purity. biotage.com

Table 2: Factors Influencing Yield and Purity in DATB Synthesis This table is interactive. Click on the headers to sort.

| Parameter | Influence on Synthesis | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Controls reaction rate and by-product formation. | Maintain optimal temperature for each step; avoid excessive heat. | scielo.brbiotage.com |

| Reaction Time | Affects conversion rate and potential for side reactions. | Monitor reaction progress (e.g., by TLC) to determine the optimal endpoint. | biotage.com |

| Solvent | Influences solubility, reaction rate, and ease of product isolation. | Select solvents that facilitate the reaction while allowing for easy separation and purification. | google.com |

| Purification Method | Directly determines the final purity of the product. | Employ recrystallization, washing, or advanced chromatography based on impurity profile. | google.combiotage.comstackexchange.com |

Crystallographic Investigations of 2,4,6 Trinitrobenzene 1,3 Diamine

Experimental Determination of Crystal Structure and Lattice Parameters

The precise arrangement of atoms and molecules in the crystalline state of 2,4,6-trinitrobenzene-1,3-diamine has been elucidated primarily through single-crystal X-ray diffraction analysis. This powerful technique provides detailed information about the three-dimensional structure at an atomic level.

Single crystals of this compound suitable for X-ray diffraction have been grown from solutions. The diffraction data are collected by exposing the crystal to a beam of X-rays and measuring the positions and intensities of the diffracted beams. This data is then used to construct an electron density map of the molecule and ultimately determine the precise coordinates of each atom.

For instance, a related compound, 4,6-Dinitrobenzene-1,3-diamine, was analyzed using a Bruker APEXII CCD diffractometer with Mo Kα radiation. nih.gov The data collection involved measuring a large number of reflections, which were then processed and refined to yield the final crystal structure. nih.gov Similar methodologies are employed for this compound to obtain its detailed crystallographic information. The process typically involves data collection, cell refinement, and data reduction using specialized software. nih.govmdpi.commdpi.com

The analysis of the diffraction pattern reveals the crystal system, space group, and the dimensions of the unit cell. The space group describes the symmetry of the crystal lattice, while the unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal.

Table 1: Crystallographic Data for a Related Dinitro Diamine Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1294 (6) |

| b (Å) | 7.1770 (9) |

| c (Å) | 9.1289 (8) |

| α (°) | 67.710 (6) |

| β (°) | 86.692 (6) |

| γ (°) | 62.214 (5) |

| Volume (ų) | 378.30 (7) |

| Z | 2 |

Data for 4,6-Dinitrobenzene-1,3-diamine. nih.gov

Analysis of Intermolecular Interactions within the Crystalline Lattice

The stability and packing of molecules within a crystal are dictated by a variety of intermolecular interactions. In the case of this compound, these forces play a crucial role in its solid-state structure and properties.

Hydrogen bonds are among the most significant intermolecular forces in the crystal structure of this compound. researchgate.net These interactions occur between the hydrogen atoms of the amino groups (donors) and the oxygen atoms of the nitro groups (acceptors) on neighboring molecules.

In the crystal structure of the related 4,6-Dinitrobenzene-1,3-diamine, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov Intramolecular N-H···O hydrogen bonds contribute to the planarity of the molecule. nih.gov Furthermore, intermolecular N-H···O hydrogen bonds link the molecules together, forming sheets within the crystal structure. nih.gov The geometry of these hydrogen bonds, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the donor-hydrogen-acceptor angle, can be precisely determined from the crystallographic data. nih.gov Similar extensive hydrogen-bonding networks are expected to be a dominant feature in the crystal packing of this compound. researchgate.net

Pi-stacking interactions are another important non-covalent interaction that influences the crystal structure of aromatic compounds. colostate.edunih.govlibretexts.org These interactions involve the overlapping of the π-electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped). colostate.edu

In aromatic systems, parallel-displaced or staggered stacking arrangements are often favored over a direct face-to-face stacking to minimize electrostatic repulsion between the electron-rich π clouds. colostate.edu The presence of electron-withdrawing nitro groups and electron-donating amino groups on the benzene (B151609) ring of this compound will significantly influence the electrostatic potential of the aromatic ring and, consequently, the nature of the π-stacking interactions. nih.gov The orientation of the aromatic rings relative to one another in the crystal lattice is a key aspect of the crystallographic analysis and provides insight into the nature and strength of these π-π interactions. stfc.ac.uk

Polymorphism in this compound: Discovery and Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for crystalline compounds. The different polymorphs of a substance, while chemically identical, can exhibit varying physical properties.

Two distinct crystalline polymorphs of this compound have been identified through X-ray powder diffraction techniques. researchgate.net These have been designated as Form I and Form II.

Form I is the stable polymorph at ambient conditions, maintaining its structure from room temperature up to 217°C. At 217°C, a solid-solid transition occurs, converting Form I into Form II. This transition has been observed to be rapid upon heating. Form II remains stable from this transition temperature up to the compound's melting point of 286°C. researchgate.net

An interesting characteristic of Form II is its ability to be supercooled. In the absence of a solvent, Form II can be cooled back to room temperature and stored indefinitely without reverting to the more stable Form I. researchgate.net

Detailed single-crystal X-ray diffraction has been performed on Form I, revealing its specific structural characteristics. The molecule is nearly planar, a feature attributed to apparent intramolecular hydrogen bonds forming between adjacent amino and nitro groups. To accommodate this planarity, the benzene ring itself is distorted to relieve steric overcrowding. researchgate.net

In the crystal lattice, molecules of Form I are linked by intermolecular hydrogen bonds, creating continuous chains throughout the structure. researchgate.net The crystal structure of Form I has been determined to be monoclinic, belonging to the space group Pc. researchgate.net

Specific crystallographic data for Form I at room temperature is presented below. Corresponding data for Form II has not been detailed in the available literature.

Interactive Data Table: Crystallographic Data for this compound (Form I)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a | 7.30 Å |

| b | 5.20 Å |

| c | 11.63 Å |

| β | 95.9° |

| Volume | 439.3 ų |

| Molecules per cell (Z) | 2 |

| Calculated Density | 1.838 g/cm³ |

| Observed Density | 1.837 g/cm³ |

This data was determined using Cu Kα radiation (λ = 1.5418 Å) at room temperature. researchgate.net

Pressure-Induced Structural Changes in Crystalline this compound

The study of materials under high pressure provides insight into their stability and structural response to compression. While computational studies have been performed, detailed experimental data from high-pressure X-ray diffraction for this specific compound are not available in the surveyed literature.

Experimental high-pressure X-ray diffraction studies using techniques such as diamond anvil cells (DAC) are essential for determining the precise structural changes in a crystal lattice under compression. Such studies would measure the changes in unit cell parameters and identify any pressure-induced phase transitions. However, specific experimental reports detailing these measurements for this compound could not be retrieved for this article.

Molecular dynamics (MD) simulations have been conducted to model the behavior of the this compound crystal under pressure. These computational studies suggest that the network of intermolecular hydrogen bonds is significantly affected by increasing pressure. One simulation indicated that a unique structural change occurs in the pressure range of 7.0 to 8.0 GPa. These calculations aim to predict how bond lengths, bond angles, and the orientation of the amino and nitro groups might change under compression. Without experimental validation from high-pressure X-ray diffraction, these findings remain theoretical.

Computational and Theoretical Studies on 2,4,6 Trinitrobenzene 1,3 Diamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a microscopic view of the intrinsic properties of the DATB molecule. These methods are essential for elucidating the electronic structure, bond characteristics, and reactivity, which are fundamental to its energetic nature.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules like DATB. DFT calculations help in understanding the distribution of electrons within the molecule, which dictates its chemical behavior.

Studies on related nitroaromatic compounds, such as 2,4,6-trinitro-1,3,5-triazine (TNTA), using DFT have shown that the frontier orbital energies (HOMO and LUMO) exhibit a wide band gap. researchgate.net This large energy gap is often associated with higher stability. For instance, the band gap of TNTA has been found to be larger than that of comparable molecules like TATB, TNT, and TNB. researchgate.net While specific DFT data for DATB was not available in the search results, the principles from similar molecules suggest that the electronic properties, such as the energy gap, are key indicators of its stability and sensitivity. The population analysis from DFT calculations on similar molecules has indicated that the C-NO2 bond is significantly less populated than other bonds, suggesting it as a potential site for initial bond cleavage during decomposition. nih.gov

First-principles calculations, which are based on quantum mechanics without empirical parameters, are employed to determine bond strengths and predict the reactivity of DATB. These calculations provide crucial data on which bonds are most likely to break first during decomposition, a critical factor in the initiation of explosives.

For the related molecule 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), DFT has been used to calculate the energy barriers for the initial steps of decomposition. osti.gov These steps include the scission of C-NH2, N-O, N-H, and C-NO2 single bonds, as well as ring cleavage and hydrogen transfer processes. osti.gov The calculations determined that intramolecular hydrogen transfer has the lowest activation energy, making it a likely rate-limiting step in the decomposition of TATB. osti.gov It was also noted that C-NO2 bond scission is a feasible decomposition pathway due to its relatively low reaction energy. osti.gov These findings on a closely related structure provide a strong indication of the types of bond weaknesses and initial reaction steps that would be expected in DATB.

Table 1: Calculated Bond Dissociation Energies for a Related Energetic Molecule (TNTA)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–NO2 | ~56.4 |

Data derived from studies on 2,4,6-trinitro-1,3,5-triazine (TNTA) as a comparative model. icm.edu.pl

The analysis of electrostatic potential (ESP) and charge distribution provides a map of the electrophilic and nucleophilic regions of a molecule, offering insights into its reactive sites.

In studies of similar energetic molecules like TNTA, large negative electrostatic potential regions have been identified near the nitro groups. researchgate.neticm.edu.pl This indicates that these areas are susceptible to electrophilic attack, which is a common feature in the decomposition of energetic materials. The relationship between charge depletion and the electrostatic potential at the bond midpoints can reveal the most sensitive areas of the molecule. researchgate.neticm.edu.pl The theory of atoms in molecules (AIM) has been used to analyze the bond topology, showing that C–NO2 bonds exhibit low bond order and significant charge depletion, marking them as the weakest bonds in the molecule. icm.edu.pl

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For DATB, MD simulations provide a way to understand its behavior under extreme conditions of pressure and temperature, including dynamic processes like phase transitions and thermal decomposition.

High-pressure MD simulations are crucial for understanding how the crystal structure of DATB responds to mechanical stress, which is relevant to its stability and initiation characteristics.

MD calculations performed on the crystalline state of DATB have revealed its behavior under high pressure, ranging from 1 atm to 25.0 GPa. nih.govresearchgate.net These simulations showed that the intermolecular distances of the hydrogen bonds between the nitro and amino groups generally decrease with increasing pressure. nih.govresearchgate.net However, a unique structural change was observed at approximately 7.5 GPa, where these intermolecular distances began to increase, a behavior that continued up to 8.5 GPa. nih.govresearchgate.net This anomaly was strongly correlated with changes in the dihedral angles of the nitro and amino groups relative to the aromatic ring. nih.govresearchgate.net Furthermore, the simulations indicated that the a-axis length of the crystal lattice remained unchanged, which corresponds to the direction of the intermolecular hydrogen bond networks. nih.govresearchgate.net This highlights the significant role of hydrogen bonds in stabilizing the crystal structure under pressure. nih.govresearchgate.net

Table 2: Key Findings from High-Pressure MD Simulations of DATB

| Pressure Range | Observation | Implication |

|---|---|---|

| 1 atm - 7.5 GPa | Decrease in intermolecular hydrogen bond distances | Compression of the crystal lattice |

| 7.5 GPa - 8.5 GPa | Increase in intermolecular hydrogen bond distances | Unique structural transformation |

| Up to 25.0 GPa | a-axis length remains constant | Anisotropic compression and stability of hydrogen bond network |

Source: nih.govresearchgate.net

MD simulations are also used to investigate the thermal decomposition of energetic materials at the atomic level, providing insights into the reaction kinetics and the complex pathways of decomposition.

While specific MD studies on the thermal decomposition of DATB were not found, extensive research has been conducted on the closely related and structurally similar 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netrsc.orgbohrium.com Quantum-based MD simulations of TATB have identified four sequential stages in its thermal dissociation:

Cleavage of the C–NO2 bond and dehydrogenation of the amino group. rsc.org

Transfer of hydrogen to a nitro group or NO2, leading to the formation of NO and H2O. rsc.org

Oxidation of carbon and fission of the molecular ring, generating CO and small –CN fragments. rsc.org

Formation of the final gaseous products, N2 and CO2. rsc.org

These simulations have also determined that the breaking of the C–NH2 bond is the rate-controlling step for carbon oxidation, while the formation of the N–N bond governs the generation of N2. rsc.org Reactive molecular dynamics simulations have further explored the initial decomposition channels, which include the formation of HO fragments, C-NO2 bond breaking to form NO2, the conversion of nitro to nitroso groups, and hydrogen transfer. bohrium.com

Shock-Induced Decomposition Mechanisms at the Molecular Level

The shock-induced decomposition of 2,4,6-trinitrobenzene-1,3-diamine (DATB) at the molecular level is a complex process involving rapid chemical transformations initiated by a strong pressure wave. aps.orgaps.org Molecular dynamics simulations, particularly those employing reactive force fields (ReaxFF), have provided significant insights into these mechanisms. researchgate.netresearchgate.netrsc.org These computational methods allow for the tracking of individual atomic and molecular motions on extremely short timescales, revealing the sequence of bond-breaking and bond-forming events that constitute decomposition. aps.org

Simulations of shock-induced detonation in energetic materials like DATB reveal that the initial chemical reactions are often triggered by the intense compression and heating caused by the shock front. aps.orgresearchgate.netrsc.org For similar energetic materials, studies have shown that the decomposition process is often initiated by the transfer of hydrogen atoms, either within the same molecule (intramolecular) or between adjacent molecules (intermolecular). researchgate.net In the case of the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), reactive-force-field molecular dynamics studies indicate that both intra- and intermolecular hydrogen transfer are key initiating steps. researchgate.net This is followed by the cleavage of the C-NO2 bond, leading to the formation of early gaseous products like NO2. researchgate.net The interaction between the remaining molecular fragments and species like NO is believed to be the primary source of initial N2 formation. researchgate.net

The environment in which the shock occurs can also influence the decomposition pathway. For instance, the presence of water can alter the reaction mechanisms due to its potential to participate in the chemical reactions under the extreme conditions of shock loading. atlantis-press.com The study of shock-induced decomposition is not limited to crystalline materials; it also extends to polymers and foams, where shock loading can lead to their breakdown into small molecule gases and carbon. nih.gov

It is important to note that while simulations provide a powerful tool for understanding these phenomena, they are based on models and approximations of the real interatomic forces. nih.govnih.gov Therefore, the insights gained from these simulations are most valuable when considered in conjunction with experimental observations. atlantis-press.com

Crystal Structure Prediction (CSP) Methodologies for this compound

The prediction of the crystal structure of this compound (DATB) is a critical step in understanding its properties, as the arrangement of molecules in the solid state significantly influences its stability and performance. researchgate.netarxiv.org Crystal Structure Prediction (CSP) methodologies employ computational algorithms to generate and rank possible crystal structures based on their energetic stability. arxiv.orgbjbms.org

Genetic Algorithms and Random Structure Generation in CSP

A prominent approach in CSP involves the use of genetic algorithms (GAs) and random structure generation. researchgate.netgithub.io Genetic algorithms are a class of optimization techniques inspired by the principles of natural evolution, such as inheritance, mutation, and selection. github.ioyoutube.com In the context of CSP, a "population" of candidate crystal structures is initially generated, often through random placement and orientation of molecules within a simulation cell. researchgate.netgithub.io

The process typically unfolds as follows:

Initialization: A set of random crystal structures is generated.

Fitness Evaluation: The "fitness" of each structure is determined, usually based on its calculated lattice energy. Lower energy structures are considered more "fit."

Selection: Structures are selected to "reproduce" based on their fitness, with more stable structures having a higher probability of being chosen.

Genetic Operations: New structures (offspring) are created through operations like "crossover" (combining parts of parent structures) and "mutation" (randomly altering a structure).

Iteration: This process is repeated for multiple generations, gradually evolving the population towards more stable and physically realistic crystal structures. github.io

For energetic materials like DATB, specific CSP workflows have been developed that combine random structure generators with genetic algorithms to efficiently explore the vast landscape of possible crystal packings. researchgate.net

Energy Ranking and Potential Energy Landscapes of Predicted Structures

Once a diverse set of potential crystal structures is generated, they are ranked based on their calculated energies. nih.govmdpi.com This energy ranking provides a theoretical prediction of the most stable crystal forms. mdpi.com The calculation of lattice energy, which represents the cohesive energy of the crystal, is a key component of this process. mdpi.com

The relationship between the energy and the structural parameters of the predicted polymorphs can be visualized as a potential energy landscape. This landscape provides a comprehensive view of the relative stabilities of different crystal packings. nih.gov The lowest points on this landscape correspond to the most stable predicted structures. mdpi.com

Prediction of Hypothetical Polymorphs and Their Relative Stabilities

A key outcome of CSP is the prediction of hypothetical polymorphs—crystal structures that have not yet been observed experimentally but are energetically plausible. arxiv.orgbjbms.org The ability to predict these forms is crucial in materials science and pharmaceutical development to avoid unexpected phase transitions that could alter a material's properties. arxiv.orgrsc.org

The relative stabilities of these predicted polymorphs are determined by comparing their calculated lattice energies or, for more accurate predictions at different temperatures, their free energies. nih.govuga.edu A polymorph with a lower energy is considered more stable under the given conditions. mdpi.comuga.edu It's important to recognize that the most stable polymorph at one temperature may not be the most stable at another. uga.edu

Metastable polymorphs, which are not the most thermodynamically stable but can exist for extended periods, are also of significant interest. uga.edunih.gov These forms can sometimes have desirable properties, but their potential to convert to a more stable form must be carefully considered. rsc.org The prediction and characterization of all possible polymorphs, both stable and metastable, is a primary goal of CSP studies. nih.govjocpr.com

Force Field Development and Validation for this compound Systems

The accuracy of molecular simulations, including those for shock decomposition and crystal structure prediction, is critically dependent on the quality of the underlying force field. nih.govnih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. 3ds.com For energetic materials like this compound (DATB), specialized force fields are required to accurately model their unique chemical and physical properties. mdpi.comdtic.milacs.org

The development of a force field is a complex process that often involves parameterization against a wide range of experimental data and high-level quantum mechanical calculations. dtic.milacs.org The goal is to create a model that can reliably predict various properties, including molecular structures, vibrational frequencies, and condensed-phase properties like density and lattice energy. dtic.milacs.org

One such force field that has been extended to energetic materials is the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field. mdpi.comdtic.milacs.orgsklogwiki.org COMPASS is a class II force field, meaning it uses more complex functional forms and is derived from extensive ab initio data, allowing for more accurate predictions. acs.org It has been specifically designed for materials science applications and has been parameterized for nitro-containing compounds, which is essential for modeling molecules like DATB. mdpi.comacs.org

Validation is a crucial step in force field development. nih.govnih.govboku.ac.at This involves testing the force field's ability to reproduce experimental data that was not used in its parameterization. nih.govscirp.org For instance, a force field's performance can be evaluated by comparing simulated properties, such as crystal structures and mechanical properties, with experimental measurements. dtic.milresearchgate.net The accuracy of a force field is not universal; its suitability depends on the specific system and properties being investigated. nih.gov Therefore, continuous validation and refinement are essential to improve the predictive power of molecular simulations for complex systems like DATB. nih.gov

Molecular Interactions and Intermolecular Forces in 2,4,6 Trinitrobenzene 1,3 Diamine

Comprehensive Analysis of Intramolecular Interactions

The structure of the 2,4,6-Trinitrobenzene-1,3-diamine molecule is significantly influenced by intramolecular interactions, primarily strong hydrogen bonds. The molecule is characterized as being approximately planar, a configuration that is stabilized by apparent intramolecular hydrogen bonds formed between the hydrogen atoms of the amino groups (-NH₂) and the oxygen atoms of adjacent nitro groups (-NO₂). iucr.org This type of bonding is common in nitroaromatic amines where amino and nitro groups are positioned on adjacent carbon atoms of a benzene (B151609) ring. iucr.org

Detailed Study of Intermolecular Hydrogen Bonding

Beyond the forces within the molecule, intermolecular hydrogen bonds are critical in defining the condensed-phase structure of DATB. These bonds link individual DATB molecules together, forming extensive networks that are fundamental to the compound's stability. iucr.orgmdpi.com Molecular dynamics simulations have revealed that DATB molecules are connected by these intermolecular hydrogen bonds into continuous chains that extend along the a-axis of the crystal. researchgate.net

The strength and geometry of these hydrogen bonds are sensitive to external conditions. Studies under high pressure show that the intermolecular distances of the hydrogen bonds between the nitro and amino groups generally decrease as pressure increases up to 25.0 GPa. researchgate.net However, a notable and unusual structural change occurs between 7.5 and 8.5 GPa, where these intermolecular distances temporarily increase, highlighting a complex relationship between pressure and the hydrogen bond network. researchgate.net This phenomenon underscores the pivotal role of hydrogen bonds in the structural stability and response of the crystal system to external stress. researchgate.net

The intermolecular hydrogen bonding in nitroaromatic amines can be categorized into different types. One common motif involves an amino group on one molecule bonding to the oxygen atoms of nitro groups on two separate neighboring molecules. iucr.org An alternative arrangement, observed in the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), features each amino group bonding to both oxygen atoms of a single nitro group on an adjacent molecule. iucr.org

Below is a table illustrating typical hydrogen-bond geometry, based on data from the closely related 4,6-Dinitrobenzene-1,3-diamine, demonstrating how such interactions are characterized. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O3ⁱ | 0.86 | 2.24 | 3.074 | 162 |

| N1—H1B···O4 | 0.86 | 2.05 | 2.667 | 128 |

| N2—H2A···O2ⁱ | 0.86 | 2.31 | 3.098 | 152 |

| Table based on data for a related dinitro compound. nih.gov |

The extensive network of intermolecular hydrogen bonds is a primary determinant of the crystal packing and remarkable stability of compounds like DATB. mdpi.com These bonds organize the molecules into continuous chains, which then arrange into layers or more complex three-dimensional structures. iucr.org In the analogous molecule TATB, the crystal structure consists of graphitic-like sheets where molecules are tightly held within the plane by a dense network of both intra- and intermolecular hydrogen bonds. dtic.mil This arrangement results in significant thermomechanical anisotropy, with strong cohesion within the layers and weaker forces between them. dtic.mil

Computational methods are invaluable for probing the energetic and dynamic aspects of hydrogen bonding in DATB. Molecular dynamics (MD) and first-principles calculations have been employed to simulate the behavior of the DATB crystal structure, particularly under high pressure. researchgate.net These simulations allow for the investigation of changes in intermolecular distances and dihedral angles as a function of pressure, providing insights that correlate well with experimental spectroscopic data. researchgate.net

For the related TATB molecule, computational studies have been used to analyze the potential energy surface of molecular dimers, revealing multiple stable arrangements due to different hydrogen bonding configurations. nih.gov The development of specialized polarizable force fields for MD simulations is crucial, as it has been shown that generic force fields can fail to accurately predict the experimentally observed crystal structure, indicating the high sensitivity of the system to the precise description of intermolecular forces. dtic.mil These computational models are essential for quantifying the stabilization energy provided by hydrogen bonds and understanding how the bonding network responds to dynamic stresses. researchgate.netnih.gov

Aromatic π-π Stacking Interactions and Their Contribution to Cohesion

In addition to hydrogen bonding, aromatic π-π stacking interactions play a significant role in the cohesion of DATB molecules in the condensed phase. mdpi.com These noncovalent interactions occur between the electron-rich π-systems of the benzene rings of adjacent molecules. mdpi.comnih.gov The stability of such interactions is influenced by the substituents on the aromatic ring, which can alter the electrostatic potential of the π-face. nih.gov

Van der Waals and Electrostatic Interactions within the Condensed Phase

The full picture of intermolecular forces in DATB is completed by considering van der Waals and electrostatic interactions. While the in-plane structure of analogous TATB sheets is dominated by strong hydrogen bonds, the interactions between these sheets (along the c-axis) are primarily governed by weaker van der Waals forces. dtic.mil This distinction is the source of the material's significant anisotropy. dtic.mil

Electrostatic interactions are inherent to the entire structure due to the highly polar nature of the amino and nitro substituents. These groups create a complex distribution of partial charges across the molecule, leading to significant electrostatic attraction and repulsion between neighboring molecules. These forces are not only a component of the hydrogen bonds but also contribute to the π-π stacking stability, as substituents modulate the electrostatic character of the aromatic ring. nih.gov Advanced computational models, such as polarizable force fields, explicitly account for induced polarization effects, which are crucial for accurately simulating the behavior of such polar molecules in the condensed phase. dtic.mil

Impact of Molecular Conformation on Intermolecular Assembly

The specific three-dimensional shape of the this compound molecule is a critical factor in its intermolecular assembly and crystal packing. The molecule is nearly planar, a conformation stabilized by the intramolecular hydrogen bonds between the neighboring amino and nitro groups. iucr.org

However, the planarity is not perfect. The benzene ring is slightly distorted to alleviate the steric strain caused by the close proximity of the bulky substituent groups. iucr.org This slight deviation from a perfect plane is a key feature of its conformation.

This "approximately planar" conformation directly facilitates the formation of the crystal structure. The planarity allows the molecules to stack efficiently, while the specific placement of the hydrogen-bond-donating amino groups and hydrogen-bond-accepting nitro groups dictates the highly directional nature of the intermolecular assembly. The result is the formation of continuous, hydrogen-bonded molecular chains, which then pack together to form the final three-dimensional crystal lattice. iucr.org

The crystal structure of form I of this compound has been identified as monoclinic, with the space group Pc. iucr.org This specific arrangement is a direct consequence of the molecule's conformation, which balances the strong, directional pull of the intermolecular hydrogen bonds with the need for efficient packing to maximize weaker, non-directional van der Waals forces.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | Pc | iucr.org |

| Unit Cell Dimension (a) | 7.30 Å | iucr.org |

| Unit Cell Dimension (b) | 5.20 Å | iucr.org |

| Unit Cell Dimension (c) | 11.63 Å | iucr.org |

| Unit Cell Angle (β) | 95.9° | iucr.org |

| Molecules per Unit Cell (Z) | 2 | iucr.org |

Decomposition Mechanisms and Reactivity of 2,4,6 Trinitrobenzene 1,3 Diamine

Thermal Decomposition Pathways and Kinetic Parameters

The thermal decomposition of nitroaromatic compounds like DATB is a complex process involving multiple reaction steps. The following sections detail the likely pathways based on studies of analogous compounds.

Identification of Initial Bond Cleavages and Radical Formation

The initial step in the thermal decomposition of many nitroaromatic energetic materials is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. rsc.orgresearchgate.net This bond is often the weakest in the molecule, and its scission leads to the formation of a phenyl radical and a nitrogen dioxide (NO₂) radical.

Another potential initial pathway, observed in the analogous compound TATB, is an intramolecular hydrogen transfer. osti.gov This can involve the transfer of a hydrogen atom from an amino group to a nitro group, which can have a lower activation energy than C-NO₂ bond scission. osti.gov Given the presence of amino groups in DATB, this pathway is also a plausible initial decomposition step.

The primary radical formation processes can be summarized as:

C-NO₂ Bond Homolysis: R-NO₂ → R• + •NO₂

Intramolecular Hydrogen Transfer: Involving amino and nitro groups.

Secondary Reaction Pathways and Intermediate Species

Following the initial bond cleavage, a cascade of secondary reactions occurs, leading to the formation of various intermediate species. A significant pathway observed in the decomposition of the related compound TATB is the formation of furazan (B8792606) and furoxan rings. nih.gov This process involves the reaction of adjacent nitro and amino groups, leading to the elimination of water.

For DATB, a similar condensation reaction between an amino group and a nitro group could lead to the formation of benzofurazan-type structures. The presence of two amino groups could potentially lead to the formation of difurazan derivatives.

Key intermediate species likely to be formed during the thermal decomposition of DATB include:

Phenyl radicals

Nitroso-derivatives (from the reduction of nitro groups)

Benzofurazan and related heterocyclic compounds

Various radical species formed from the fragmentation of the benzene (B151609) ring

Research on TATB has identified four sequential stages in its thermal dissociation:

C-NO₂ bond cleavage and amino dehydrogenation. rsc.orgresearchgate.net

Hydrogen transfer to a nitro or NO₂ group, leading to the formation of NO and H₂O. rsc.orgresearchgate.net

Carbon oxidation and fragmentation of the benzene ring to produce CO and smaller -CN fragments. rsc.orgresearchgate.net

Formation of the final gaseous products, N₂ and CO₂. rsc.orgresearchgate.net

A similar sequence of events is anticipated for the thermal decomposition of DATB.

Gaseous Product Formation Mechanisms

The decomposition of DATB ultimately results in the formation of a mixture of stable gaseous products. The mechanisms for their formation are complex and interconnected with the secondary reaction pathways.

Water (H₂O): Formed through condensation reactions between amino and nitro groups. nih.gov

Carbon Dioxide (CO₂): Recent studies on TATB have shown that CO₂ can be formed early in the decomposition process, indicating a breakdown of the benzene ring. nih.gov This is a significant finding as it suggests an auto-oxidation pathway.

Nitrogen (N₂): The formation of N₂ is a key exothermic step and is believed to be the rate-controlling step in the final stages of decomposition. rsc.orgresearchgate.net It likely forms from the reaction of various nitrogen-containing intermediates.

Carbon Monoxide (CO): Results from the incomplete oxidation of the carbon backbone. rsc.orgresearchgate.net

Hydrogen Cyanide (HCN): Can be formed from the fragmentation of the benzene ring and the reaction of carbon and nitrogen species.

Kinetic Parameters for Thermal Decomposition of TATB

| Parameter | Value | Reference |

| Activation Energy (Ea) | 197 kJ/mol (for intramolecular hydrogen motion) | osti.gov |

| Activation Energy (Ea) | 267 kJ/mol (for C-NO₂ bond scission) | osti.gov |

Shock-Induced Decomposition and Detonation Chemistry

The response of energetic materials to shock waves is critical to understanding their initiation and detonation behavior.

Mechanisms of Energy Transfer and Dissipation under Shock Conditions

When a shock wave passes through an energetic material like DATB, the energy is rapidly transferred to the molecules, leading to their excitation and subsequent decomposition. The primary mechanisms of energy transfer include:

Compressional Heating: The rapid compression of the material by the shock front increases its internal energy and temperature.

Viscous Heating: Shear forces within the material, especially in heterogeneous materials with voids or grain boundaries, can generate significant localized heating.

Phonon Excitation: The shock wave can directly excite vibrational modes (phonons) within the crystal lattice, leading to bond stretching and eventual breaking.

The dissipation of this energy occurs through various processes, including plastic deformation, fracture, and the initiation of chemical reactions. In TATB, it has been observed that the material can exhibit significant resilience to shock, with the crystal structure remaining stable even at high pressures. llnl.gov

Hot Spot Formation and Initiation Chemistry

The initiation of detonation in solid explosives is often governed by the formation of "hot spots," which are localized regions of high temperature. researchgate.netillinois.edu These hot spots can be formed by several mechanisms:

Void Collapse: The rapid collapse of microscopic voids or pores within the material can lead to the adiabatic compression of trapped gases or localized jetting, generating intense heat.

Friction: Frictional heating between crystal grains or at crack surfaces can create localized high temperatures. researchgate.net

Shear Bands: The formation of shear bands, which are narrow zones of intense plastic deformation, can also lead to significant localized heating and chemical activation. llnl.gov

Studies on plastic-bonded TATB have shown that hot spots with temperatures in the range of 2500–4000 K can be generated under shock loading. osti.gov The initiation chemistry within these hot spots is believed to be similar to the thermal decomposition pathways, but occurring at a much faster rate due to the high temperatures and pressures. The initial reactions lead to a rapid release of energy, which can then propagate as a self-sustaining detonation wave.

Reactivity with Nucleophiles and Electrophiles

The reactivity of 2,4,6-trinitrobenzene-1,3-diamine (DATB) is predominantly characterized by the electron-deficient nature of the aromatic ring, a consequence of the strong electron-withdrawing effects of the three nitro groups. This renders the molecule highly susceptible to nucleophilic attack while being relatively unreactive towards electrophiles.

Studies of σ-Adduct Formation with Amines

The interaction of electron-deficient aromatic compounds like DATB with nucleophiles, particularly amines, is a classic example of nucleophilic aromatic substitution (SNAr). A key step in this reaction mechanism is the formation of a σ-adduct, also known as a Meisenheimer complex. While specific studies detailing the σ-adduct formation of DATB with a wide array of amines are not extensively documented in publicly available literature, the general principles are well-established from studies on similar nitroaromatic compounds.

The formation of a σ-adduct involves the attack of the nucleophile (the amine) on one of the electron-deficient carbon atoms of the benzene ring, leading to a resonance-stabilized anionic intermediate. In the case of DATB, the presence of two amino groups already on the ring influences the position of further nucleophilic attack.

A relevant process for the synthesis of aminonitroaromatic compounds, including those structurally related to DATB, is vicarious nucleophilic substitution (VNS). For instance, 1,3,5-trinitrobenzene (B165232) can be aminated to produce 1,3-diamino-2,4,6-trinitrobenzene (a structural isomer of DATB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). rsc.orgosti.gov This reaction often proceeds by reacting a trinitroaromatic compound with an amination agent like 1,1,1-trialkylhydrazinium halides in the presence of a strong base. rsc.orgosti.gov The mechanism involves the formation of a σ-adduct, followed by the elimination of a leaving group (in VNS, typically a hydrogen atom).

Hydrogen bonding can play a significant role in promoting the activation of both the electrophile (the nitroaromatic compound) and the nucleophile in SNAr reactions. scispace.com The interaction between a hydrogen atom of the attacking amine and an ortho-nitro group of the substrate can facilitate the reaction. scispace.com

Influence of Nitro and Amino Groups on Aromatic Reactivity

The reactivity of the benzene ring in DATB is a direct consequence of the interplay between the electronic effects of its substituents: three nitro (-NO₂) groups and two amino (-NH₂) groups.

Nitro Groups (-NO₂): The nitro group is a powerful electron-withdrawing group, both through the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect (delocalization of the ring's π-electrons onto the nitro group). This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic attack and, conversely, strongly activates it for nucleophilic attack. The deactivating nature of the nitro group makes electrophilic substitution reactions difficult. rsc.orgscispace.comrsc.org The electron-withdrawing resonance effect is most pronounced at the ortho and para positions relative to the nitro group. In nitrobenzene (B124822), this leads to these positions being more electron-deficient, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. rsc.orgscispace.comrsc.org

Amino Groups (-NH₂): In contrast, the amino group is an activating, electron-donating group. While nitrogen is more electronegative than carbon, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. rsc.orgscispace.comrsc.org The amino group is a stronger activator than the nitro group is a deactivator. researchgate.net

Photolytic and Hydrolytic Degradation Mechanisms

The environmental fate of this compound is of interest due to its structural similarity to other energetic materials. While specific studies on DATB are limited, research on the closely related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) provides significant insights into the potential degradation pathways.

Transformation Products under Simulated Environmental Conditions

Studies on the photolytic and hydrolytic degradation of TATB under simulated environmental conditions have identified several transformation products. mdpi.comnih.gov These findings suggest that DATB could undergo similar degradation processes.

When exposed to simulated sunlight and UV light, TATB undergoes transformation. mdpi.com The major transformation product observed in both irradiation systems for TATB is a mono-benzofurazan derivative. mdpi.comnih.gov This suggests that an intramolecular condensation reaction between an amino group and an adjacent nitro group is a primary degradation pathway.

Under simulated solar light, minor transformation products of TATB include its aci-nitro form and 3,5-diamino-2,4,6-trinitrophenol. mdpi.comnih.gov In contrast, under UV light, the formation of 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene, 1,3,5-triamino-2,4-dinitrobenzene, and a mono-benzofuroxan has been observed. mdpi.com

Hydrolysis of TATB can be accelerated under alkaline conditions, leading to the formation of 3,5-diamino-2,4,6-trinitrophenol. nih.gov Further hydrolysis can yield 1,3-dihydroxy-5-amino-2,4,6-trinitrobenzene and 1,3,5-trihydroxy-2,4,6-trinitrobenzene. nih.gov It has been noted that even in water at ambient temperatures, insoluble TATB can slowly hydrolyze to form the more soluble 3,5-diamino-2,4,6-trinitrophenol. nih.gov

The table below summarizes the potential transformation products of DATB based on the degradation of the analogous compound TATB.

| Condition | Potential Transformation Product | Precursor Compound Studied |

|---|---|---|

| Simulated Sunlight / UV Light | Mono-benzofurazan derivative | TATB |

| Simulated Sunlight | aci-nitro form | TATB |

| Simulated Sunlight | Diamino-trinitrophenol derivative | TATB |

| UV Light | Amino-dinitro-nitrosobenzene derivative | TATB |

| UV Light | Diamino-dinitrobenzene derivative | TATB |

| UV Light | Mono-benzofuroxan derivative | TATB |

| Alkaline Hydrolysis | Diamino-trinitrophenol derivative | TATB |

Theoretical Modeling of Degradation Pathways

For TATB, ab initio simulations have been used to model several initial decomposition mechanisms. researchgate.net A dominant proposed mechanism is a dehydration reaction that leads to the formation of mono- and di-furazans. researchgate.net Another potential pathway is NO₂ scission, which is suggested to be an entropy-driven mechanism that becomes more favorable at higher temperatures in the gas phase. researchgate.net

Molecular dynamics (MD) simulations have been employed to study the structural changes in crystalline DATB under high pressure. researchgate.netacs.orgnih.gov These studies highlight the importance of intermolecular hydrogen bonds between the amino and nitro groups in stabilizing the crystal structure. researchgate.netacs.orgnih.gov Changes in pressure can affect these hydrogen bond networks and lead to structural rearrangements, which could influence the initiation of decomposition. researchgate.netacs.orgnih.gov

Furthermore, theoretical studies on TATB have investigated excited state dynamics using transient absorption spectroscopy. dtic.mil Upon photoexcitation, rapid charge transfer to the nitro groups occurs. dtic.mil The subsequent relaxation pathways can involve intersystem crossing to a triplet state or the formation of a "hot" ground state, which may precede decomposition. dtic.mil These theoretical insights into the initial steps of decomposition for a closely related molecule are crucial for predicting the behavior of DATB under various stimuli.

Advanced Analytical Methodologies Applied to 2,4,6 Trinitrobenzene 1,3 Diamine Research

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in the study of DATB, offering detailed insights into its molecular structure and behavior under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies